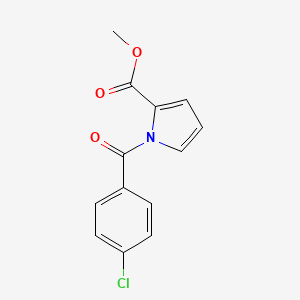
1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C16H17F3N4OS and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality 1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Kinase Inhibition
The compound plays a critical role in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors. The detailed synthesis process and stereochemical determination highlight its significance in developing treatments targeting PI3 kinase-related pathways (Chen et al., 2010).
Anti-CML Activity through PI3K/AKT Signaling Pathway
Research has demonstrated the compound's utility in designing novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent activity against chronic myeloid leukemia (CML) cell lines. The derivatives show significant biological activity by targeting the PI3K/Akt signaling pathway, indicating a promising direction for CML treatment (Li et al., 2019).
Novel Synthesis Methods
The compound's relevance extends to novel synthesis methods under microwave irradiation, offering a simplified and efficient approach to creating 1,3,4-thiadiazol-2-yl urea derivatives. This methodological advancement underscores the versatility and potential of the compound in chemical synthesis (Li & Chen, 2008).
Antiproliferative Agents and VEGFR-2 Inhibition
The compound is integral to the design and synthesis of antiproliferative agents , particularly 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, showing significant effects against various cancer cell lines. Such research contributes to the discovery of new therapeutic agents for cancer treatment (Zhang et al., 2019). Additionally, it is involved in the development of novel VEGFR-2 tyrosine kinase inhibitors, highlighting its potential in antiangiogenesis and cancer therapy strategies (Machado et al., 2015).
Cytokinin-like Activity and Plant Morphogenesis
Beyond its applications in medicinal chemistry, the compound has implications in plant biology , where urea derivatives, including those related to the compound , exhibit cytokinin-like activity. This activity influences cell division and differentiation, presenting opportunities for agricultural and horticultural applications (Ricci & Bertoletti, 2009).
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c17-16(18,19)11-3-4-14(20-8-11)23-6-5-12(10-23)22-15(24)21-9-13-2-1-7-25-13/h1-4,7-8,12H,5-6,9-10H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWXEYIQDJAMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=CS2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2696507.png)
![2-[(4-Cyclohexylanilino)methyl]-4-iodo-6-methoxybenzenol](/img/structure/B2696509.png)
![N-benzylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2696511.png)
![ethyl 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)hexanoate](/img/structure/B2696512.png)
![N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2696513.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2696516.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide](/img/structure/B2696519.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanol](/img/structure/B2696524.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2696525.png)
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine](/img/structure/B2696528.png)
![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2696529.png)